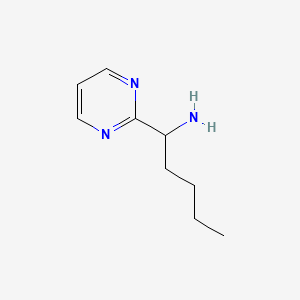
1-(Pyrimidin-2-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)pentan-1-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with pentan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
For example, a typical synthetic route may involve the following steps:
Starting Materials: Pyrimidine and pentan-1-amine.
Catalyst: A suitable catalyst such as palladium or copper.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 100-150°C, for a certain period, typically several hours.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification methods to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)pentan-1-amine has several scientific research applications, including:
Chemistry
Synthesis of Heterocyclic Compounds: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.
Biology
Antimicrobial Activity: Pyrimidine derivatives, including this compound, have shown antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: The compound is investigated for its potential anticancer properties, including its ability to inhibit cancer cell proliferation.
Medicine
Drug Development: The compound is explored as a potential lead compound for the development of new drugs targeting various diseases, including cancer, infections, and inflammatory conditions.
Industry
Agriculture: Pyrimidine derivatives are used in the development of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in various biological processes, leading to the modulation of these processes.
Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyrimidin-2-yl)propan-1-amine: A similar compound with a shorter alkyl chain.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to the pyrimidine ring.
Pyrimidin-2-ylcyanamide: A compound with a cyanamide group attached to the pyrimidine ring.
Uniqueness
1-(Pyrimidin-2-yl)pentan-1-amine is unique due to its specific structure, which includes a pentan-1-amine group attached to the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-3-5-8(10)9-11-6-4-7-12-9/h4,6-8H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
JZUKJPXMPSDVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=NC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


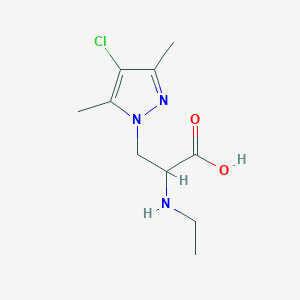
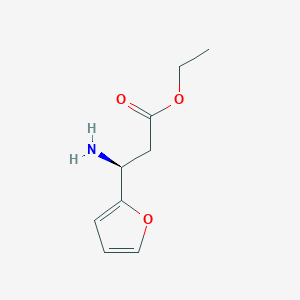
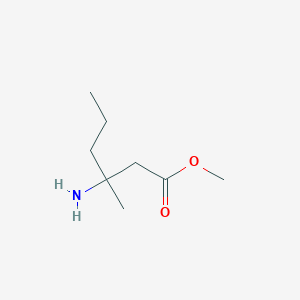
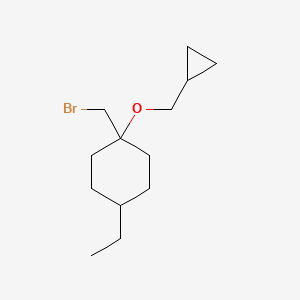
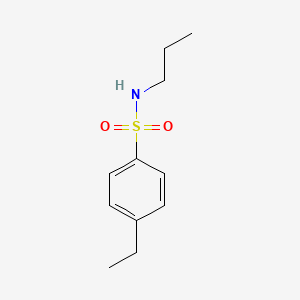
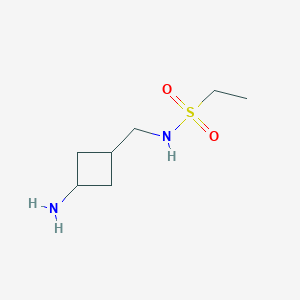
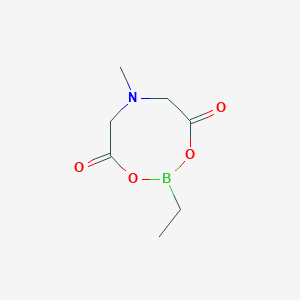
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
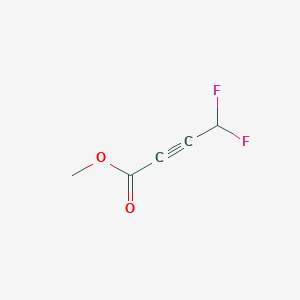
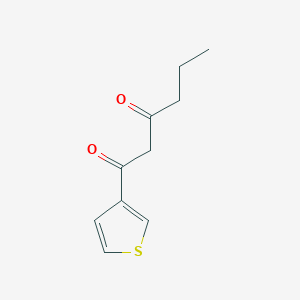
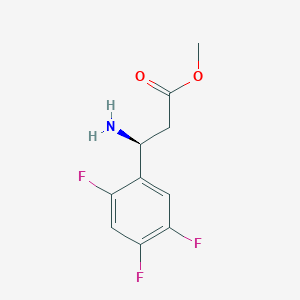
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)


